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1,3-Bis(2,6-dichlorophenyl)urea - 97028-51-8

1,3-Bis(2,6-dichlorophenyl)urea

Catalog Number: EVT-15210199
CAS Number: 97028-51-8
Molecular Formula: C13H8Cl4N2O
Molecular Weight: 350.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Bis(2,6-dichlorophenyl)urea is a chemical compound that belongs to the class of ureas, characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and pharmacology. It is often studied for its biological activity against certain cell lines and pathogens.

Source

The compound can be synthesized in laboratories and is available from various chemical suppliers. Its chemical structure is defined by the presence of two 2,6-dichlorophenyl groups attached to a central urea moiety.

Classification

1,3-Bis(2,6-dichlorophenyl)urea falls under the category of organic compounds and more specifically, it is classified as a substituted urea. Ureas are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Methods

1,3-Bis(2,6-dichlorophenyl)urea can be synthesized through several methods, primarily involving the reaction of 2,6-dichloroaniline with isocyanates or carbamates. The general synthetic route involves the following steps:

  1. Formation of Urea: The reaction typically begins with the formation of an intermediate urea from an amine and an isocyanate.
  2. Substitution Reaction: The dichlorophenyl groups are introduced through nucleophilic substitution reactions on the urea backbone.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Typical solvents used include dimethylformamide or dichloromethane.

Molecular Structure Analysis

Structure

The molecular structure of 1,3-Bis(2,6-dichlorophenyl)urea can be represented as follows:

  • Molecular Formula: C13_{13}H8_{8}Cl4_{4}N2_{2}O
  • SMILES Notation: C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

The compound features a central urea group (–NH–CO–NH–) flanked by two 2,6-dichlorophenyl rings.

Data

  • Melting Point: Approximately 281-282 °C
  • Boiling Point: Predicted at 369.24 °C
  • Density: Approximately 1.61 g/cm³
Chemical Reactions Analysis

Reactions

1,3-Bis(2,6-dichlorophenyl)urea participates in various chemical reactions typical of urea derivatives. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Thermal Decomposition: At elevated temperatures, it may decompose into simpler compounds such as ammonia and chlorinated byproducts.

Technical Details

The stability of this compound under different pH conditions makes it suitable for various applications in research settings. Its reactivity profile suggests potential uses in organic synthesis and medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for 1,3-Bis(2,6-dichlorophenyl)urea primarily involves its interaction with biological targets at the cellular level. It has been shown to exhibit cytotoxic effects against certain cancer cell lines:

  • Cellular Uptake: The compound enters cells through passive diffusion or active transport mechanisms.
  • Inhibition of Cellular Processes: Once inside the cell, it may interfere with critical cellular functions such as DNA replication or protein synthesis.

Data

In studies involving human cell lines (e.g., CRL2813), the compound showed an IC50 value of approximately 1 µM, indicating significant potency against these cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Solubility data indicates that it may dissolve in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • pK Values: The predicted pKa value is around 12.16, indicating that it behaves as a weak base.
  • Reactivity: It can act as a Lewis base due to the presence of nitrogen atoms capable of donating electron pairs.
Applications

1,3-Bis(2,6-dichlorophenyl)urea has several scientific uses:

  • Pharmaceutical Research: Its cytotoxic properties make it a candidate for further development as an anticancer agent.
  • Biochemical Studies: It serves as a tool compound in studies related to enzyme inhibition and cellular signaling pathways.
  • Agricultural Chemistry: Potential applications in pest control formulations due to its biological activity against certain pathogens.
Mechanistic Pathways of Anticancer Activity

Apoptosis Induction via Intrinsic Mitochondrial Pathways

1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) triggers programmed cell death primarily through the intrinsic mitochondrial pathway. In human leukemia HL-60 cells, treatment with SR4 induces cytochrome c release from mitochondria into the cytosol, activating initiator caspase-9 and effector caspases-3/7. This cascade culminates in poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis [4] [6]. Similar results were observed in lung cancer (H358, H1299) and melanoma (A2058) cells, where SR4 upregulated pro-apoptotic proteins Bim and Bax while downregulating anti-apoptotic Bcl-2 and Bcl-xL [1] [3] [5]. Mitochondrial membrane depolarization (ΔΨm collapse) further confirms SR4’s disruption of mitochondrial integrity [4].

Table 1: Apoptotic Protein Modulation by 1,3-Bis(3,5-dichlorophenyl)urea

Cell Line↑ Pro-Apoptotic Markers↓ Anti-Apoptotic MarkersKey Effectors
HL-60 (Leukemia)Bax, Cytochrome cBcl-2, Bcl-xLCaspase-9/3, PARP cleavage
H358 (Lung Cancer)Bim, Cleaved PARPBcl-2, SurvivinCaspase-3 activation
A2058 (Melanoma)Cytochrome cBcl-xLCaspase-9 activation

Modulation of Glutathione S-Transferase (GST) Activity in Tumor Microenvironments

SR4 exerts chemosensitizing effects by inhibiting glutathione S-transferase (GST) activity, a critical enzyme in detoxification pathways. In melanoma cells (B16-F0), SR4 reduces GST activity by >60%, leading to intracellular accumulation of toxic lipid peroxidation byproducts like 4-hydroxynonenal (4-HNE) [1] [3]. This inhibition disrupts the mercapturic acid pathway (MAP), impairing the conjugation of glutathione to electrophilic carcinogens. Consequently, elevated reactive oxygen species (ROS) induce oxidative stress-mediated apoptosis. siRNA knockdown of GSTπ in lung cancer cells (H520) synergistically enhanced SR4’s cytotoxicity, confirming GST as a mechanistic target [3] [5].

Table 2: GST Activity Modulation Across Cancer Models

Cancer TypeGST Activity ReductionKey ConsequencesSynergistic Effects
Melanoma (B16-F0)>60%4-HNE accumulation, ROS surgeEnhanced doxorubicin sensitivity
Lung (H520)50–70%MAP disruption, GSH depletionsiRNA-GSTπ knockdown efficacy
Leukemia (HL-60)40–55%Loss of detoxification, oxidative DNA damageCaspase-3 potentiation

Cell Cycle Arrest Mechanisms (G0/G1 and G2/M Phase Regulation)

SR4 induces cell cycle arrest at distinct phases depending on cancer lineage:

  • G2/M Arrest: In melanoma (B16-F0, A2058), SR4 (10 μM) causes G2/M accumulation (up to 2.5-fold) by suppressing cyclin B1 and CDK4, validated through flow cytometry and western blotting [1].
  • G0/G1 Arrest: In lung cancer (H358) and leukemia (HL-60), SR4 halts progression at G0/G1 via downregulation of cyclins D1/E2 and CDKs 2/4 while upregulating CDK inhibitors p21WAF1/Cip1 and p27Kip1 [3] [4] [6]. This phase-specific arrest correlates with reduced E2F1 transcription factor and CDC25A phosphatase expression, critical for G1/S transition [3] [10].

Table 3: Cell Cycle Regulatory Targets of SR4

Cell Cycle PhaseKey Regulators Modulated by SR4Functional Outcome
G0/G1 (Lung/Leukemia)↓ Cyclin D1, E2, CDK2, CDK4, E2F1, CDC25AG1/S transition blockade
↑ p21WAF1/Cip1, p27Kip1CDK inactivation
G2/M (Melanoma)↓ Cyclin B1, CDK4Mitotic entry inhibition
↑ p-AMPKEnergy-sensor-mediated growth suppression

Suppression of Angiogenesis via CD31 and Ki67 Downregulation

In vivo studies using syngeneic and xenograft models demonstrate SR4’s anti-angiogenic effects. Oral administration (4 mg/kg) in melanoma-bearing mice reduced tumor microvessel density by >50%, quantified through immunohistochemistry for CD31 (platelet endothelial cell adhesion molecule). Concurrently, SR4 suppressed the proliferation marker Ki67 by 60–70% in resected tumors [1] [5]. These findings were replicated in lung cancer xenografts (H358), where SR4 decreased vimentin and fibronectin (mesenchymal markers) while increasing E-cadherin (epithelial marker), indicating reversal of epithelial-mesenchymal transition (EMT) [3] [5]. AMPK activation (pAMPK↑) further contributed to angiogenesis inhibition by downregulating VEGF signaling pathways [3].

Table 4: In Vivo Angiogenesis and Proliferation Markers

Tumor Model↓ CD31 Expression↓ Ki67 ExpressionAdditional Effects
Melanoma (Syngeneic)52–58%65–70%Reduced vessel density
Lung Cancer (H358 Xenograft)48–55%60–68%↓ Vimentin, ↑ E-cadherin
Melanoma (A375 Xenograft)50–62%70–75%pAMPK upregulation

Properties

CAS Number

97028-51-8

Product Name

1,3-Bis(2,6-dichlorophenyl)urea

IUPAC Name

1,3-bis(2,6-dichlorophenyl)urea

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

InChI

InChI=1S/C13H8Cl4N2O/c14-7-3-1-4-8(15)11(7)18-13(20)19-12-9(16)5-2-6-10(12)17/h1-6H,(H2,18,19,20)

InChI Key

QFTCAZCPTABRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl

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